molecular formula C26H25N3O4S2 B15085835 Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618077-86-4

Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15085835
CAS No.: 618077-86-4
M. Wt: 507.6 g/mol
InChI Key: INAKMVXYPSWHRF-XDOYNYLZSA-N
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Description

Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indolin-3-ylidene intermediate, followed by the formation of the thiazolo[3,2-a]pyrimidine ring system. The final step involves the esterification of the carboxylate group with isopropyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the indolin-3-ylidene and thiophen-2-yl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound is unique due to its specific combination of functional groups and structural features.

    Other Thiazolo[3,2-a]pyrimidine Derivatives: These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, leading to variations in their properties and applications.

    Indolin-3-ylidene Derivatives: These compounds contain the indolin-3-ylidene moiety and are studied for their biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups in a single molecule

Properties

CAS No.

618077-86-4

Molecular Formula

C26H25N3O4S2

Molecular Weight

507.6 g/mol

IUPAC Name

propan-2-yl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H25N3O4S2/c1-5-12-28-17-10-7-6-9-16(17)20(23(28)30)22-24(31)29-21(18-11-8-13-34-18)19(25(32)33-14(2)3)15(4)27-26(29)35-22/h6-11,13-14,21H,5,12H2,1-4H3/b22-20-

InChI Key

INAKMVXYPSWHRF-XDOYNYLZSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)C1=O

Origin of Product

United States

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